molecular formula C26H29N3Na2O8S2 B14459222 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt CAS No. 71873-40-0

2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt

Cat. No.: B14459222
CAS No.: 71873-40-0
M. Wt: 621.6 g/mol
InChI Key: AHCNAIQJRWJCRD-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt typically involves several steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-naphthalenesulfonic acid, under alkaline conditions.

    Substitution: The resulting azo compound undergoes further substitution reactions to introduce the hydroxy, oxodecylamino, and sulfophenyl groups.

    Salification: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process is carried out in reactors with precise control over temperature, pH, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: The azo group (-N=N-) can be reduced to form amines.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.

    Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify metal ions.

Biology and Medicine

    Biological Staining: Utilized in biological staining to highlight structures in microscopic studies.

    Medical Diagnostics: Potential use in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Textile Industry: Widely used in dyeing fabrics.

    Paper Industry: Applied in coloring paper products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 4-hydroxy-3-((2-sulfophenyl)azo)-, disodium salt
  • 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxooctyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt

Uniqueness

The presence of the oxodecylamino group in 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt imparts unique properties such as enhanced solubility and specific binding affinity, making it distinct from other similar compounds.

Properties

CAS No.

71873-40-0

Molecular Formula

C26H29N3Na2O8S2

Molecular Weight

621.6 g/mol

IUPAC Name

disodium;7-(decanoylamino)-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H31N3O8S2.2Na/c1-2-3-4-5-6-7-8-13-24(30)27-19-14-15-20-18(16-19)17-23(39(35,36)37)25(26(20)31)29-28-21-11-9-10-12-22(21)38(32,33)34;;/h9-12,14-17,31H,2-8,13H2,1H3,(H,27,30)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

AHCNAIQJRWJCRD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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